molecular formula C25H20F3N3O6S B2954812 ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-22-9

ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2954812
CAS No.: 851951-22-9
M. Wt: 547.51
InChI Key: GWXAGKAFMPWRSJ-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic organic compound featuring a thieno[3,4-d]pyridazine core, a bicyclic system fused with a thiophene ring. Key structural features include:

  • Position 1: An ethyl ester group, critical for solubility and metabolic stability.
  • Position 3: A 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and resistance to oxidative metabolism.
  • Position 4: A ketone oxygen, which may influence electronic properties and binding affinity.

This compound is hypothesized to belong to a class of kinase inhibitors or anti-inflammatory agents, given structural parallels to pyridazine derivatives studied in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O6S/c1-4-37-24(34)20-18-12-38-22(29-21(32)13-9-16(35-2)11-17(10-13)36-3)19(18)23(33)31(30-20)15-7-5-14(6-8-15)25(26,27)28/h5-12H,4H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXAGKAFMPWRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, which is achieved through cyclization reactions involving appropriate precursors. . The final steps involve the coupling of the dimethoxybenzamido moiety and the esterification to form the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl and dimethoxybenzamido moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%)
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 3,5-Dimethoxybenzamido, 4-(trifluoromethyl)phenyl, ethyl ester ~580 (estimated) Not reported Not reported
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluorophenyl, thiophene-2-carboxylate, chromen-4-one 560.2 227–230 46

Key Observations:

Core Heterocycles: The target compound’s thieno[3,4-d]pyridazine core differs from the pyrazolo[3,4-d]pyrimidine system in the analogue . The pyrazolo[3,4-d]pyrimidine in the analogue is fused with a chromen-4-one ring, introducing additional planar rigidity .

Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity (logP) compared to the fluoro-substituted phenyl groups in the analogue, which may improve membrane permeability . The 3,5-dimethoxybenzamido group in the target compound provides hydrogen-bond donors/acceptors absent in the thiophene-2-carboxylate substituent of the analogue.

Synthetic Methodology: The analogue in was synthesized via Suzuki-Miyaura coupling with a palladium catalyst, achieving 46% yield .

Functional Group Analysis and Lumping Strategies

Per the lumping strategy described in , compounds with shared functional groups (e.g., esters, fluorinated aryl rings) may exhibit comparable physicochemical behaviors . For example:

  • Esters : Both compounds contain ester moieties, which influence solubility and hydrolysis rates.
  • Fluorinated Groups : The trifluoromethyl (target) and fluoro (analogue) substituents contribute to metabolic stability and electron-withdrawing effects.

However, the divergent core structures place these compounds in distinct "lumped" categories for reaction modeling or property prediction .

Research Findings and Implications

  • The thieno-pyridazine core may offer unique selectivity profiles.

Biological Activity

The compound ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C_{19}H_{18}F_{3}N_{3}O_{5}S
  • Molecular Weight : 433.43 g/mol

The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group and dimethoxybenzamido moiety enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, particularly PI3Kα and DYRK1A. Inhibition of these kinases can lead to reduced cell proliferation in cancerous cells.
  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cellular systems.

In Vitro Studies

  • Cancer Cell Lines : A study evaluated the compound's effects on various human cancer cell lines. Results indicated that it significantly inhibited cell growth with IC50 values ranging from 0.1 to 5 μM depending on the cell line tested. The mechanism involved apoptosis induction and cell cycle arrest.
  • Kinase Inhibition : In a series of assays against different kinases, the compound demonstrated strong inhibitory activity against PI3Kα with an IC50 value of 0.091 μM, indicating its potential as an anticancer agent .

In Vivo Studies

Research involving animal models has shown promising results in terms of tumor reduction and improved survival rates when treated with this compound. Notably:

  • Tumor Xenograft Models : Mice bearing xenografts of human tumors treated with the compound exhibited significant tumor regression compared to control groups.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AnticancerIC50 = 0.091 μM against PI3Kα
AntioxidantSignificant reduction in oxidative stress
Enzyme InhibitionStrong inhibition of DYRK1A

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